- Palladium-catalyzed aromatic amination of aryl halides by means of aminotin compoundsNippon Kagaku Kaishi, 1985, (3), 547-51,
Cas no 91-67-8 (N,N-Diethyl-m-toluidine)

N,N-Diethyl-m-toluidine structure
Nome do Produto:N,N-Diethyl-m-toluidine
N,N-Diethyl-m-toluidine Propriedades químicas e físicas
Nomes e Identificadores
-
- N,N-Diethyl-3-methylaniline
- N,N-Diethyl-m-toluidine
- N,N-dimethyl-m-toluidine
- N,N-Diethyl-m-toluidine [for Biochemical Research]
- 3-Methyl-N,N-diethylaniline
- 3-Diethylaminotoluene
- DMT
- m-Toluidine,N,N-diethyl- (6CI,7CI,8CI)
- 1-(Diethylamino)-3-methylbenzene
- 3-(Diethylamino)-1-methylbenzene
- 3-(Diethylamino)toluene
- 3-(N,N-Diethylamino)toluene
- N,N-Diethyl-m-methylaniline
- NSC 96629
- m-Methyl(diethylamino)benzene
- m-Methyl-N,N-diethylaniline
- N,N-二乙基间甲苯胺
- Benzenamine, N,N-diethyl-3-methyl-
- N,N-Diethyl-m-toluidinium ion
- m-Toluidine, N,N-diethyl-
- meta-Methyl(diethylamino)benzene
- N,N-Diethyl-3-methylbenzenamine
- CIPVVROJHKLHJI-UHFFFAOYSA-N
- meta-Toluidine, N,N-d
- 3-Methyl-N,N-diethylbenzenamine
- ADAL1085203
- EN300-20531
- AI3-28462
- SCHEMBL457496
- Benzenamine,N-diethyl-3-methyl-
- FT-0629480
- n,n-diethyl-m-toluidin
- meta-Toluidine, N,N-diethyl-
- CHEMBL3561120
- DTXCID5031183
- N,N-diethyl-N-(3-methylphenyl)amine
- UNII-E5635R949A
- BS-18948
- 91-67-8
- meta-Toluidine, N,N-diethyl- (6CI,7CI,8CI)
- CS-W014316
- D0532
- Z104478590
- W-100302
- EINECS 202-089-3
- E5635R949A
- F16460
- InChI=1/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H
- N,N-Diethyl-m-toluidine, >=99.0% (GC)
- NSC-96629
- D3868
- Tox21_304015
- AKOS009031464
- NCGC00357228-01
- m-Toluidine,N-diethyl-
- AC-11303
- LS-28256
- NSC96629
- MFCD00035795
- CAS-91-67-8
- DTXSID1052610
- m-Toluidine, N,N-diethyl- (6CI, 7CI, 8CI)
- N,N-Diethyl-3-methylbenzenamine (ACI)
- aniline, N,N-diethyl-3-methyl-
- NS00039404
-
- MDL: MFCD00035795
- Inchi: 1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
- Chave InChI: CIPVVROJHKLHJI-UHFFFAOYSA-N
- SMILES: C1C=C(C)C=C(N(CC)CC)C=1
Propriedades Computadas
- Massa Exacta: 163.13600
- Massa monoisotópica: 163.1361
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 3
- Complexidade: 118
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Superfície polar topológica: 3.2
- Contagem de Tautomeros: nothing
- XLogP3: 3.5
Propriedades Experimentais
- Cor/Forma: Colorless or light yellow liquid.
- Densidade: 0.92
- Ponto de Fusão: 46.25°C (estimate)
- Ponto de ebulição: 107°C/11mmHg(lit.)
- Ponto de Flash: 101 ºC
- Índice de Refracção: 1.535-1.537
- PSA: 3.24000
- LogP: 2.84120
- Solubilidade: It can be miscible with ethanol and ether.
- FEMA: 2744
N,N-Diethyl-m-toluidine Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Danger
- Declaração de perigo: H301,H311,H331,H411
- Declaração de Advertência: P261,P273,P280,P301+P310,P311
- Número de transporte de matérias perigosas:UN 1708 6.1/PG 2
- WGK Alemanha:2
- Código da categoria de perigo: R20/21/22;R36/37/38
- Instrução de Segurança: S24/25-S61-S45-S36/37-S28
- RTECS:CX9869375
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- Frases de Risco:R20/21/22; R36/37/38
N,N-Diethyl-m-toluidine Dados aduaneiros
- CÓDIGO SH:2921430090
- Dados aduaneiros:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,N-Diethyl-m-toluidine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3868-5G |
N,N-Diethyl-m-toluidine [for Biochemical Research] |
91-67-8 | >99.0%(GC) | 5g |
¥320.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69950-25g |
N,N-Diethyl-3-methylaniline |
91-67-8 | 25g |
¥56.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0532-25ml |
N,N-Diethyl-m-toluidine |
91-67-8 | 99.0%(GC&T) | 25ml |
¥150.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046709-1kg |
N,N-Diethyl-3-methylaniline |
91-67-8 | 95% | 1kg |
¥374.00 | 2024-04-25 | |
Enamine | EN300-20531-0.25g |
N,N-diethyl-3-methylaniline |
91-67-8 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69950-100g |
N,N-Diethyl-3-methylaniline |
91-67-8 | 100g |
¥156.0 | 2021-09-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140168-1g |
N,N-Diethyl-m-toluidine |
91-67-8 | >99.0%(GC) | 1g |
¥29.00 | 2021-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3868-5g |
N,N-Diethyl-m-toluidine |
91-67-8 | 99.0%(GC) | 5g |
¥375.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | LV555-25ml |
N,N-Diethyl-m-toluidine |
91-67-8 | 99% | 25ml |
¥80.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3868-1g |
N,N-Diethyl-m-toluidine |
91-67-8 | 99.0%(GC) | 1g |
¥140.0 | 2022-06-10 |
N,N-Diethyl-m-toluidine Método de produção
Synthetic Routes 1
Synthetic Routes 2
Condições de reacção
Referência
- Process for producing N,N-dialkyl derivatives of aniline and toluidines, Hungary, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; rt; 50 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Cu(II)-catalyzed C-H (SP3) oxidation and C-N cleavage: base-switched methylenation and formylation using tetramethylethylenediamine as a carbon sourceChemical Communications (Cambridge, 2012, 48(47), 5928-5930,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid , Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 90 °C
Referência
- CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary AminesOrganic Letters, 2012, 14(12), 3056-3059,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C
Referência
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic CycleJournal of the American Chemical Society, 2013, 135(4), 1248-1251,
Synthetic Routes 6
Condições de reacção
Referência
- Preparation of N-alkylanilines by alkylation of anilines with alcohols or dialkyl ethers using pentasil-type zeolite catalysts, Federal Republic of Germany, , ,
Synthetic Routes 7
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Palladium diacetate , Tri-tert-butylphosphine Solvents: Tetrahydrofuran , Hexane ; 12 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referência
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic CycleJournal of the American Chemical Society, 2013, 135(4), 1248-1251,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium , CataCXium A Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
Referência
- Preparation of adamantylphosphine alkyl ligands as catalyst component in aromatic Heck reactions, China, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , CataCXium A Solvents: Toluene
Referência
- A new improved catalyst for the palladium-catalyzed amination of aryl chloridesJournal of Molecular Catalysis A: Chemical, 2002, 182, 182-183,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 50 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Copper(II)-catalyzed C-H (sp3) oxidation and C-N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in waterRSC Advances, 2013, 3(26), 10272-10276,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; cooled; rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referência
- Photochemical Cleavage of Benzylic C-N Bond To Release AminesJournal of Organic Chemistry, 2016, 81(15), 6195-6200,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Titania Solvents: Ethanol ; 4 h, 10 bar, 60 °C
2.1 Reagents: Mesitylene Catalysts: Gold , Titania Solvents: Ethanol ; 10 min; 4 h
2.1 Reagents: Mesitylene Catalysts: Gold , Titania Solvents: Ethanol ; 10 min; 4 h
Referência
- One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2Catalysis Science & Technology, 2013, 3(1), 94-98,
Synthetic Routes 14
Condições de reacção
1.1 Catalysts: Alumina , Nickel , Tin ; 1.5 MPa, 180 °C
Referência
- In-situ liquid-phase catalytic hydrogenation for N-alkylationYingyong Huaxue, 2009, 26(10), 1169-1173,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Mesitylene Catalysts: Gold , Titania Solvents: Ethanol ; 10 min; 4 h
Referência
- One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2Catalysis Science & Technology, 2013, 3(1), 94-98,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Xylene
Referência
- Quantitative dialkylation of aromatic amines with a minimum excess of alkylation agentRevue Roumaine de Chimie, 1988, 33(3), 283-90,
Synthetic Routes 17
Condições de reacção
Referência
- Catalysts containing alumina-supported copper, manganese, and rare earths for reductive alkylation of nitrobenzenes and anilines with alcohols, Germany, , ,
Synthetic Routes 18
Synthetic Routes 19
Condições de reacção
Referência
- Naphthalene-1,8-diylbis(diphenylmethylium) as an Organic Two-Electron Oxidant: Benzidine Synthesis via Oxidative Self-Coupling of N,N-DialkylanilinesJournal of Organic Chemistry, 2006, 71(17), 6414-6419,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt
1.2 rt; 8 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C
1.2 rt; 8 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C
Referência
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic CycleJournal of the American Chemical Society, 2013, 135(4), 1248-1251,
Synthetic Routes 21
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid , Cuprous iodide Solvents: Dimethyl sulfoxide ; 36 h, 90 °C
Referência
- CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary AminesOrganic Letters, 2012, 14(12), 3056-3059,
Synthetic Routes 22
Condições de reacção
1.1 Reagents: Hydrogen , Polyethylene glycol mono(4-tert-octylphenyl) ether Catalysts: Palladium , Lipase CaLB (Candida antarctica) ; 12 h, 25 °C
Referência
- A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approachOrganic & Biomolecular Chemistry, 2023, 21(20), 4264-4268,
Synthetic Routes 23
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 6 h, 140 °C
Referência
- Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitationsJournal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 15-22,
Synthetic Routes 24
Synthetic Routes 25
Condições de reacção
1.1 Reagents: Perchloric acid , Zinc chloride
1.2 -
1.2 -
Referência
- Highly selective method for the synthesis of substituted alkylpyridinesIzvestiya Akademii Nauk SSSR, 1988, (11), 2600-4,
Synthetic Routes 26
Condições de reacção
Referência
- Photochemical reactions of substituted benzenes with aliphatic aminesJournal of the Chemical Society, 1981, (1), 295-302,
N,N-Diethyl-m-toluidine Raw materials
- 3-Iodotoluene
- Benzenamine, 3-(chloromethyl)-N,N-diethyl-
- Benzenamine, N,N-diethyl-3-(trifluoromethyl)-
- Stannanamine, 1,1,1-tributyl-N,N-diethyl-
N,N-Diethyl-m-toluidine Preparation Products
N,N-Diethyl-m-toluidine Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:91-67-8)N,N-Diethyl-m-toluidine
Número da Ordem:sfd6233
Estado das existências:in Stock
Quantidade:200KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:34
Preço ($):discuss personally
N,N-Diethyl-m-toluidine Literatura Relacionada
-
Amer Hakki,Ralf Dillert,Detlef W. Bahnemann Phys. Chem. Chem. Phys. 2013 15 2992
-
2. 297. Alleged geometrical isomerism in certain anils, and the dipole moment of phenanthridineV. de Gaouck,R. J. W. Le Fèvre J. Chem. Soc. 1939 1392
-
Byung-Jun Jung,Jeong-Ik Lee,Hye Yong Chu,Lee-Mi Do,Jaemin Lee,Hong-Ku Shim J. Mater. Chem. 2005 15 2470
-
Biquan Xiong,Shipan Xu,Weifeng Xu,Yu Liu,Limin Zhang,Ke-Wen Tang,Shuang-Feng Yin,Wai-Yeung Wong Org. Chem. Front. 2022 9 3807
-
5. Ligand oxidation in N4 tetradentate Schiff base complexes catalyzed by copper(II) hexafluoroacetylacetonate dihydrate: reaction details and structuresGreg Brewer,Peter Kamaras,Sergey Prytkov,Maoyu Shang,W. Robert Scheidt J. Chem. Soc. Dalton Trans. 1999 4511
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